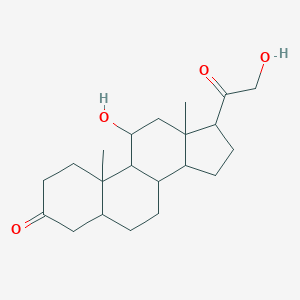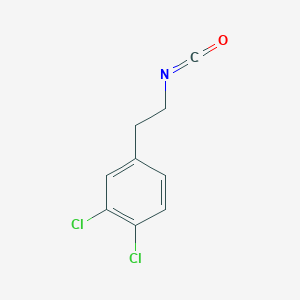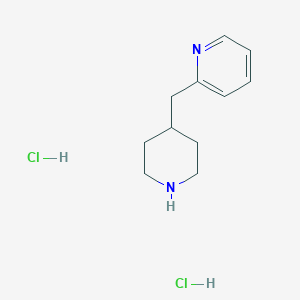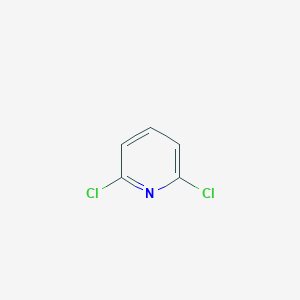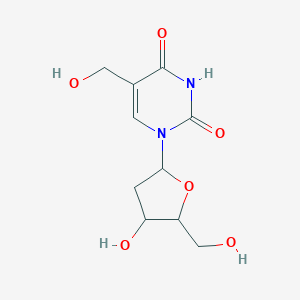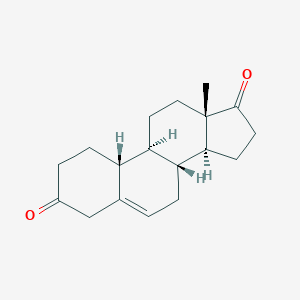
Estr-5-ene-3,17-dione
Vue d'ensemble
Description
Estr-5-ene-3,17-dione, also known as 19-Nor-5-androstenedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone) that was never introduced for medical use . It is an androgen prohormone of nandrolone and of other 19-norandrostanes .
Synthesis Analysis
The synthesis of Estr-5-ene-3,17-dione has been described in several studies. For instance, a simple and effective route for the synthesis of mibolerone was described starting from the estr-5 (10)-en-3,17-dione in four steps . Another study discussed the biosynthesis of estrogens and the isolation, metabolism, and mechanistic implications of Estr-5(10)-ene-3,17-dione .Molecular Structure Analysis
The molecular formula of Estr-5-ene-3,17-dione is C18H24O2 . It has a molecular weight of 272.4 g/mol . The structure of Estr-5-ene-3,17-dione has been analyzed in several studies .Chemical Reactions Analysis
Estr-5-ene-3,17-dione undergoes various chemical reactions. For example, on epoxidation of estr-5 (10)-ene-3,17-dione, the 5β,10β-epoxide is the major product . The mixture of epoxides was converted into 5,10β-dihydroxy-5α-estrane-3,17-dione, 10α- and 10β-hydroxyestr-4-ene-3,17-dione, and estrone .Physical And Chemical Properties Analysis
Estr-5-ene-3,17-dione has a molecular weight of 272.4 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Applications De Recherche Scientifique
Estrogen Biosynthesis
Estr-5-ene-3,17-dione: plays a significant role in the biosynthesis of estrogens. It is involved in the metabolic pathways that lead to the formation of estrogenic compounds, particularly in the presence of placental aromatase. This process is crucial for understanding the mechanistic implications of estrogen production, which has profound implications for reproductive health and disease treatment .
Steroid Drug Synthesis
This compound serves as an important intermediate in the synthesis of steroid drugs. The biotechnological production of Estr-5-ene-3,17-dione from phytosterols has been developed, showcasing its value in the pharmaceutical industry for creating various steroid-based medications .
Androgen Prohormone Research
As an androgen prohormone, Estr-5-ene-3,17-dione is a precursor to nandrolone and other 19-norandrostanes. Its study is essential for developing anabolic-androgenic steroids, which have applications ranging from muscle wasting disease treatments to performance enhancement .
Metabolic Studies
The metabolism of Estr-5-ene-3,17-dione provides insights into the non-aromatic metabolites recovered from specific enzymatic reactions. These studies can lead to a better understanding of metabolic disorders and the development of targeted therapies .
Industrial Production of Steroids
The engineered strains of bacteria such as Mycobacterium neoaurum have been used to transform cheap precursors into valuable steroid intermediates like Estr-5-ene-3,17-dione . This has significant implications for the cost-effective production of steroids on an industrial scale .
Mechanistic Implications in Aromatase Reactions
The transformations of Estr-5-ene-3,17-dione at different pH levels in the presence of microsomal placental aromatase are studied to evaluate its role in estrogen elaboration. These findings are vital for the development of drugs that target aromatase, which is a key enzyme in steroidogenesis .
Safety and Hazards
Mécanisme D'action
Target of Action
Estr-5-ene-3,17-dione, also known as 19-Nor-5-androstenedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone) that was never introduced for medical use . It is an androgen prohormone of nandrolone and of other 19-norandrostanes .
Mode of Action
Estr-5-ene-3,17-dione interacts with its targets, primarily androgen receptors, to exert its effects. As a prohormone, it is metabolized into active hormones in the body, which then bind to androgen receptors and exert their effects .
Biochemical Pathways
The compound is involved in the biosynthesis of estrogens. It is a significant non-aromatic metabolite recovered from incubations of 3,17-dioxo- [16,16,19- 2 H 3 ]androst-4-en-19-al 1 with placental aromatase .
Pharmacokinetics
As a steroid, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The compound’s action results in the production of estrogens and other hormones, which have various effects on the body, including the promotion of muscle growth and the development of secondary sexual characteristics .
Action Environment
The action of Estr-5-ene-3,17-dione can be influenced by various environmental factors. For example, the pH level can affect its transformations. In the presence of the aromatase at pH 6.5, estrogens (6.8%), products of isomerization of the double bond [Δ 5 (10) →Δ 4] and products of reduction of the carbonyl groups were formed .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNRNVZXWUOGT-QXUSFIETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940962 | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It is believed that 19-Nor-5-andorstenedione may be metabolized in the body to produce a metabolite which can activate the androgen receptor, similar to testosterone. However, androgen receptor activation is likely less than that of testosterone or dihydrotestosterone. | |
| Record name | 19-Nor-5-androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estr-5-ene-3,17-dione | |
CAS RN |
19289-77-1 | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19289-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Nor-5-androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 19-NOR-5-ANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



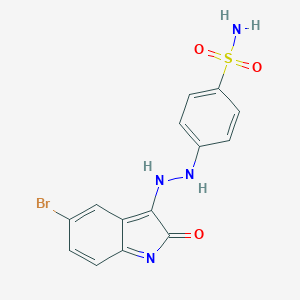

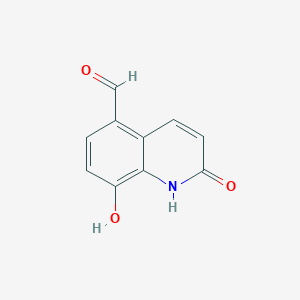
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
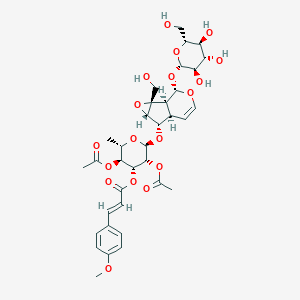
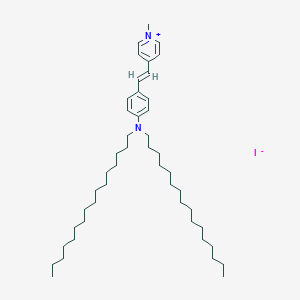
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
